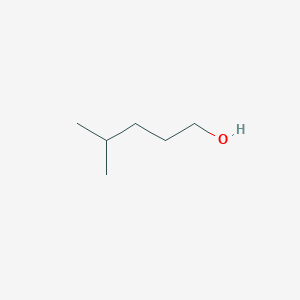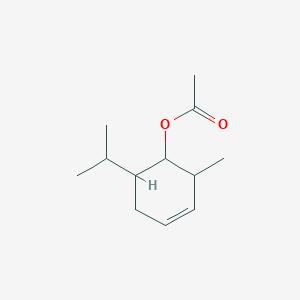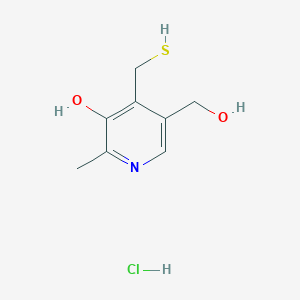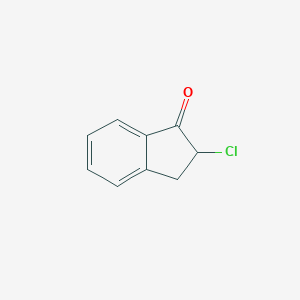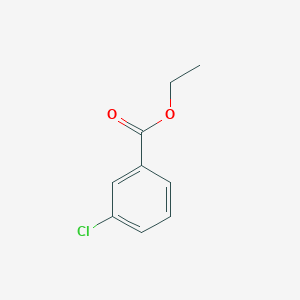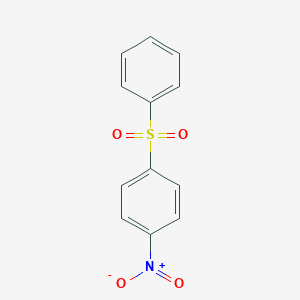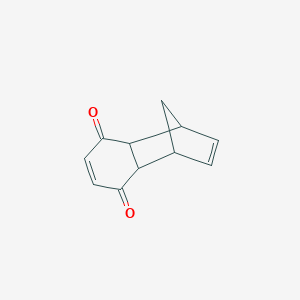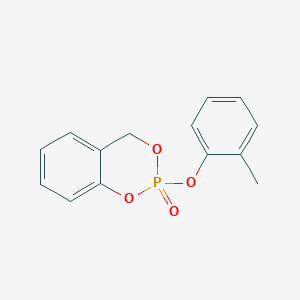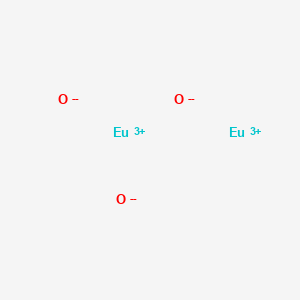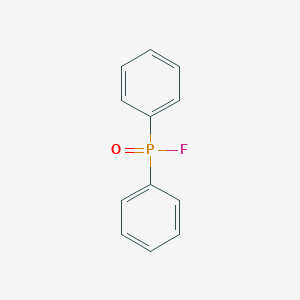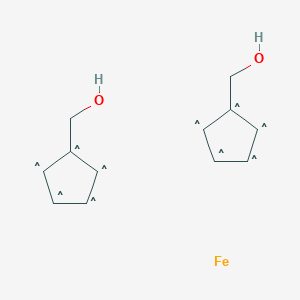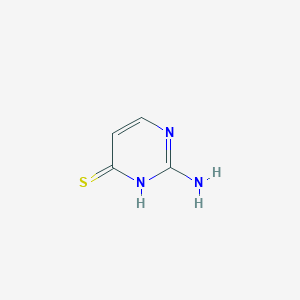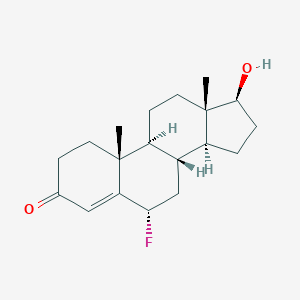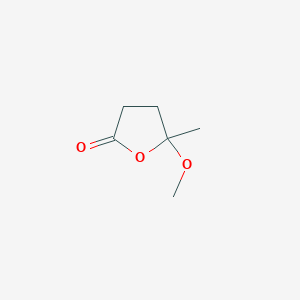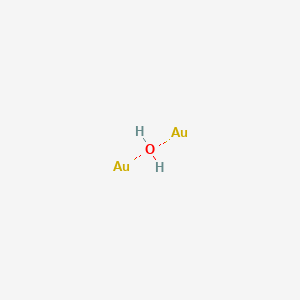
Gold oxide (Au2O)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold oxide (Au2O) is a rare and highly reactive compound that has attracted significant interest in recent years due to its potential applications in various scientific fields. This compound has unique properties that make it an ideal candidate for use in a wide range of applications, including catalysis, nanotechnology, and biomedical research. In
作用机制
The mechanism of action of gold oxide is not well understood, but it is believed to involve the interaction of the compound with cellular components, including proteins and DNA. In cancer cells, gold oxide has been shown to induce cell death by disrupting the cell membrane and causing oxidative stress.
生化和生理效应
Gold oxide has a number of biochemical and physiological effects, including the induction of oxidative stress, the activation of immune cells, and the inhibition of cell proliferation. In cancer cells, gold oxide has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for preventing the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using gold oxide in lab experiments is its unique properties, which make it an ideal candidate for a wide range of applications. However, the synthesis of gold oxide can be difficult and time-consuming, and the compound is highly reactive, which can make it difficult to handle in the lab.
未来方向
There are a number of future directions for research on gold oxide, including the development of new synthesis methods, the exploration of its potential applications in catalysis and nanotechnology, and the further investigation of its potential applications in cancer treatment. Additionally, research is needed to better understand the mechanism of action of gold oxide and its effects on cellular components.
合成方法
The synthesis of gold oxide is a complex process that requires careful attention to detail. One of the most common methods for synthesizing gold oxide involves the oxidation of gold nanoparticles using hydrogen peroxide. This method involves the addition of hydrogen peroxide to a solution containing gold nanoparticles, which results in the formation of gold oxide. Other methods for synthesizing gold oxide include the thermal decomposition of gold salts and the reaction of gold nanoparticles with oxygen gas.
科学研究应用
Gold oxide has a wide range of applications in scientific research, including catalysis, nanotechnology, and biomedical research. In catalysis, gold oxide has been shown to be an effective catalyst for a variety of reactions, including the oxidation of alcohols and the reduction of nitro compounds. In nanotechnology, gold oxide nanoparticles have been used to create highly sensitive sensors for detecting a variety of substances, including glucose and DNA. In biomedical research, gold oxide has been shown to have potential applications in cancer treatment, as it has been shown to be effective at killing cancer cells.
属性
CAS 编号 |
1303-57-7 |
|---|---|
产品名称 |
Gold oxide (Au2O) |
分子式 |
Au2H2O |
分子量 |
411.948 g/mol |
IUPAC 名称 |
gold;hydrate |
InChI |
InChI=1S/2Au.H2O/h;;1H2 |
InChI 键 |
UOJFGCWSQSLEGV-UHFFFAOYSA-N |
SMILES |
O.[Au].[Au] |
规范 SMILES |
O.[Au].[Au] |
其他 CAS 编号 |
1303-57-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



